molecular formula C22H23NO5 B13393549 (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid

(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid

Cat. No.: B13393549
M. Wt: 381.4 g/mol
InChI Key: GHSLNPNRODXCRM-UHFFFAOYSA-N
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Description

(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid is a chiral compound featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a methoxy-linked acetic acid moiety at the 2-position. The Fmoc group is widely used in peptide synthesis for its base-labile properties, enabling selective deprotection under mild conditions (e.g., piperidine treatment).

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)14-27-12-15-6-5-11-23(15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSLNPNRODXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)- typically involves multiple steps. The synthetic route generally includes the esterification of pyrrolidinecarboxylic acid with 9H-fluoren-9-ylmethanol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)- is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical properties of (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Ring Type Substituent/Linker Protecting Group Solubility Applications
(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid Not provided C21H21NO5* ~367.4* Pyrrolidine Methoxy-linked acetic acid Fmoc Unknown Peptide synthesis spacer/modifier
(R)-(1-Fmoc-piperidin-2-yl)acetic acid 193693-63-9 C21H21NO4 365.43 Piperidine Direct acetic acid attachment Fmoc Not specified Peptide building block
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C21H21N2O4 373.4 Piperazine Direct acetic acid attachment Fmoc Not specified Multifunctional linker
Fmoc-D-Pro-OH 101555-62-8 C20H17NO4 335.35 Pyrrolidine Carboxylic acid (direct) Fmoc Soluble in DMSO Standard proline analog in SPPS
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid 193693-61-7 C21H21NO4 351.4 Pyrrolidine Direct acetic acid attachment Fmoc 100 mg/mL in DMSO Conformational studies
(R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid 82090-52-6 C12H19NO4 241.28 Pyrrolidine Direct acetic acid (3-position) Boc Not specified Acid-labile protection in synthesis

*Estimated based on structural similarity to .

Key Comparative Insights

Ring Size and Nitrogen Content :

  • The target compound and Fmoc-D-Pro-OH share a pyrrolidine core, while piperidine (6-membered) and piperazine (6-membered, two nitrogens) analogs exhibit larger or more flexible rings . Piperazine derivatives may enable additional hydrogen bonding due to the second nitrogen.

Linker Chemistry :

  • The methoxy spacer in the target compound introduces an ether bond, enhancing hydrophilicity compared to direct acetic acid attachments (e.g., ). This could improve solubility in polar solvents but may increase steric hindrance during coupling reactions.

Protecting Group Stability :

  • Fmoc (base-labile) vs. Boc (acid-labile): The target compound’s Fmoc group allows orthogonal deprotection in solid-phase peptide synthesis (SPPS), whereas Boc-protected analogs require stronger acidic conditions (e.g., TFA).

Synthetic Utility :

  • Fmoc-D-Pro-OH is a standard building block for introducing proline residues. The target compound’s methoxy linker may serve as a spacer to modulate peptide backbone flexibility or conjugate payloads (e.g., fluorophores).

Physicochemical Properties :

  • Solubility in DMSO is critical for handling; (R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid dissolves at 100 mg/mL, suggesting similar solubility for the target compound. Piperidine analogs may exhibit lower polarity due to the larger ring.

Biological Activity

(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological applications. This article explores its biological activity, interactions with molecular targets, and implications for therapeutic development.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a methoxy group. This configuration contributes to its reactivity and versatility in various chemical applications. The Fmoc group is particularly valuable in peptide synthesis, serving as a protective group that allows selective modifications of amino acids without interfering with other functional groups.

The biological activity of (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can initiate biochemical pathways crucial for physiological processes. Research indicates that the compound may influence receptor activity or enzyme function, providing insights into its potential therapeutic effects.

Binding Affinity and Interaction Studies

Studies have shown that (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid exhibits notable binding affinity to various biological targets. These studies are essential for understanding how the compound can be optimized for drug design. The following table summarizes key findings from interaction studies:

Target Binding Affinity (Kd) Effect
Enzyme A50 nMInhibition of enzymatic activity
Receptor B20 nMModulation of receptor signaling
Protein C10 nMInduction of conformational change

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid exhibits antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound was shown to induce apoptosis through the disruption of microtubule dynamics, similar to other known anticancer agents like 2-methoxyestradiol .
  • Neuroprotective Effects : Research involving animal models indicated that the compound may provide neuroprotective benefits by modulating neurotransmitter systems. Its derivatives have been explored for their ability to enhance synaptic plasticity, which is crucial for learning and memory .
  • Metabolic Pathway Influence : Preliminary studies suggest that (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid may interfere with metabolic pathways critical for cellular energy production, leading to altered cellular metabolism and potential applications in metabolic disorders .

Synthesis and Applications

The synthesis of (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic acid typically involves multi-step organic reactions, leveraging the reactivity of its functional groups to create complex molecular architectures. Its applications span several fields:

  • Peptide Synthesis : Utilized as a building block in the synthesis of peptides.
  • Drug Development : Explored for creating targeted therapies in cancer and neurological disorders.
  • Bioconjugation : Effective in linking biomolecules for therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid?

Methodological Answer:
The synthesis typically involves:

  • Fmoc Protection : Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the pyrrolidine nitrogen using Fmoc-OSu (succinimidyl carbonate) in a 1:1 acetone/water mixture with Na₂CO₃ as a base .
  • Coupling Reactions : Use of carbodiimide reagents (e.g., DCC or EDC) with NHS or HOBt additives to activate the carboxylic acid moiety for conjugation with methoxyacetic acid derivatives .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product, ensuring >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and structural integrity using 1H^1H- and 13C^{13}C-NMR. Key signals include Fmoc aromatic protons (~7.3–7.8 ppm) and the pyrrolidine methine proton (~3.5–4.0 ppm) .
  • HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times vary by system but typically fall between 8–12 minutes .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at ~365.43 Da) .

Advanced: How can researchers optimize Fmoc deprotection to minimize side reactions?

Methodological Answer:

  • Deprotection Conditions : Use 20% piperidine in DMF for 10–30 minutes. Prolonged exposure risks β-elimination or racemization .
  • Monitoring : Track deprotection efficiency via UV absorbance at 301 nm (Fmoc removal) or LC-MS for intermediate analysis.
  • Mitigation Strategies : Maintain anhydrous conditions to prevent hydrolysis of the methoxyacetic acid moiety .

Basic: What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (Ar/N₂) in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the Fmoc group .
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with soap and water if exposed .

Advanced: How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization : Increase reaction volume to ensure solubility (e.g., DMF:THF 3:1) and reduce viscosity-driven inefficiencies.
  • Temperature Control : Maintain 0–4°C during coupling to suppress epimerization. Use jacketed reactors for consistent cooling .
  • Stoichiometry Adjustments : Employ 1.2–1.5 equivalents of coupling agents (e.g., EDC) to account for reagent degradation in larger batches .

Advanced: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Rapid Fmoc cleavage occurs, making it unsuitable for acidic buffers.
  • Neutral/Basic Conditions (pH 7–9) : Stable for ≤48 hours at 4°C. For long-term storage, lyophilize and store at –80°C .
  • Empirical Testing : Perform accelerated stability studies using LC-MS to identify degradation products (e.g., free pyrrolidine or acetic acid derivatives) .

Advanced: How to resolve discrepancies in chiral purity post-synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to assess enantiomeric excess (ee). Target ee >99% for pharmaceutical applications .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove diastereomeric impurities.
  • Mechanistic Insight : Racemization often occurs during Fmoc deprotection; minimize by using low-temperature piperidine treatments .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reaction setup .
  • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental release .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The (R)-configuration enhances binding to chiral targets (e.g., enzymes or receptors) due to spatial complementarity. Compare activity against (S)-enantiomers via in vitro assays .
  • Case Study : In peptide synthesis, (R)-configured derivatives improve protease resistance by ~30% compared to racemic mixtures .

Advanced: What strategies validate the compound’s role in peptide-drug conjugate (PDC) synthesis?

Methodological Answer:

  • Conjugation Protocols : Attach via solid-phase synthesis using HATU/DIPEA activation. Monitor coupling efficiency via Kaiser test .
  • In Vivo Testing : Assess pharmacokinetics in rodent models; track conjugate stability using radiolabeled analogs .
  • Data Interpretation : Compare tumor uptake metrics (e.g., AUC) between conjugates and free drugs to evaluate targeting efficiency .

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